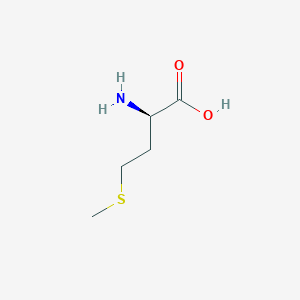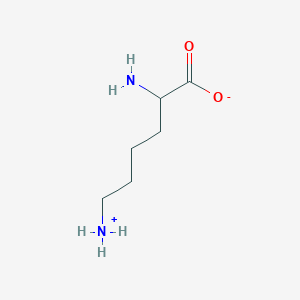
DNP-X, SE
Descripción general
Descripción
N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is a useful research compound. Its molecular formula is C17H16N4O8 and its molecular weight is 394.34 g/mol. The purity is usually 97%min.
The exact mass of the compound N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de “(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoato”
Degradación de proteínas: Se ha demostrado que este compuesto degrada selectivamente y de forma dosis-dependiente proteínas específicas como KRAS G12D/V y MDM2, suprimiendo su señalización sin efectos citotóxicos no específicos .
Estudios de cultivo celular y metabolismo: Se ha utilizado para investigar las tendencias del cultivo celular y el metabolismo de las células recombinantes de ovario de hámster chino (rCHO) en condiciones suplementadas .
Conector de conjugado de anticuerpo-fármaco (ADC): El compuesto sirve como un conector de clic para ADCs, que están diseñados para entregar fármacos citotóxicos específicamente a las células cancerosas .
Investigación anticonvulsiva: Existe investigación sobre nuevos anticonvulsivos dentro de un grupo de compuestos con una estructura similar, lo que indica posibles aplicaciones en el tratamiento de la epilepsia .
Producción de anticuerpos monoclonales: Se ha encontrado que un compuesto relacionado estimula la producción de anticuerpos monoclonales en cultivos celulares, lo que podría sugerir usos similares para DNP-X, SE en la fabricación biofarmacéutica .
Modulación del transportador 2 de aminoácidos excitadores (EAAT2): Se ha descubierto otro compuesto similar como un modulador de EAAT2 biodisponible por vía oral con potente actividad anticonvulsiva in vivo, lo que sugiere posibles aplicaciones neurológicas para this compound .
Sigma Aldrich Europe PMC Creative Biolabs <a aria-label="4: Creative Biolabs" data-citationid="172c3d6a-0d30-b2d8-94fb-6b38b4ee
Mecanismo De Acción
- One key player is the adenine nucleotide translocase (ANT), which shuttles ATP and ADP across the inner mitochondrial membrane. DNP-X, SE’s sensitivity to carboxyatractyloside (an ANT inhibitor) suggests its involvement with ANT .
- Additionally, this compound interacts with uncoupling proteins (UCPs), such as UCP1-UCP3, which enhance its protonophoric effect. These proteins play a role in mitochondrial uncoupling, disrupting the proton gradient and ATP synthesis .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
DNP-X, SE plays a crucial role in biochemical reactions due to its amine-reactive succinimidyl ester group. This reactive moiety allows this compound to form stable covalent bonds with primary amines present in proteins, peptides, and other biomolecules. The compound is often used to create bioconjugates that can be detected with anti-dinitrophenyl antibodies . The interactions between this compound and biomolecules are primarily based on the formation of amide bonds, which are stable and resistant to hydrolysis under physiological conditions .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides through covalent attachment. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the labeling of proteins with this compound can alter their localization, stability, and interactions with other cellular components . These changes can have downstream effects on cellular functions, including signal transduction and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with primary amines in biomolecules. This process is facilitated by the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds . This covalent modification can lead to changes in the structure and function of the target biomolecules, affecting their interactions with other cellular components and potentially altering gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable when stored at low temperatures and protected from light . Its reactivity can decrease over time due to hydrolysis of the succinimidyl ester group. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to label proteins involved in critical cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can be used to label proteins without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that the threshold for these effects varies depending on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its interactions with enzymes and other proteins. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . These modifications can alter the activity of the enzymes, leading to changes in the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s distribution is influenced by its ability to form covalent bonds with primary amines, which can affect its localization and accumulation in specific cellular compartments . This distribution is critical for its effectiveness in labeling and detecting target biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its covalent attachment to target biomolecules. This localization can be influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The activity and function of this compound are closely linked to its subcellular localization, as this determines its interactions with other cellular components .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBNUJCDIAGXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584259 | |
| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82321-04-8 | |
| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















